N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorobenzoyl group, and the attachment of the methoxyphenoxy group. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzoyl Group: This step may involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of Methoxyphenoxy Group: This can be done through nucleophilic substitution reactions using 2-methoxyphenol and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20FNO5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C25H20FNO5/c1-15(31-21-10-6-5-9-20(21)30-2)25(29)27-22-18-7-3-4-8-19(18)32-24(22)23(28)16-11-13-17(26)14-12-16/h3-15H,1-2H3,(H,27,29) |
InChI Key |
NFJXFUHQQLOTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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